molecular formula C16H12ClN3OS B2902067 N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide CAS No. 2108375-94-4

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide

Cat. No.: B2902067
CAS No.: 2108375-94-4
M. Wt: 329.8
InChI Key: WNHSVKOKOKICNM-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Scaffolds in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, was first isolated from natural products in the late 19th century. Its medicinal relevance became apparent in the 1940s with the discovery of thiamine (vitamin B$$_1$$), which features a thiazole moiety essential for metabolic functions. By the 1960s, synthetic thiazole derivatives gained prominence as antibiotics, exemplified by sulfathiazole, which validated the scaffold’s versatility.

The concept of "privileged scaffolds" – structural motifs capable of interacting with multiple bioreceptors – further propelled thiazole into modern drug discovery. Thiazole’s ability to serve as a pharmacophore in kinase inhibitors, antimicrobials, and anticancer agents stems from its electronic diversity and hydrogen-bonding capacity. For instance, the 2-aminothiazole substructure in dasatinib (a BCR-ABL kinase inhibitor) and alpelisib (a PI3Kα inhibitor) underscores its adaptability to target diverse enzymatic pathways.

Significance of 2-Aminothiazole-Based Benzamides in Research

2-Aminothiazole derivatives functionalized with benzamide groups represent a strategic fusion of two bioactive motifs. The benzamide moiety enhances solubility and facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the 2-amino group provides hydrogen-bonding sites critical for target engagement.

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide exemplifies this design philosophy. The 4-chlorophenyl substitution introduces lipophilicity, improving membrane permeability, while the benzamide at C-5 extends into hydrophilic regions of target proteins, balancing pharmacokinetic properties. Such compounds have shown promise in dual cholinesterase inhibition and neuroprotection, as demonstrated by analogues like PD186771 (PubChem CID: 46887333), which share structural similarities.

Table 1: Bioactive 2-Aminothiazole-Benzamide Hybrids

Compound Target IC$$_{50}$$ (μM) Key Structural Features
PD186771 CDK2/cycE 0.048 2-Aminothiazole, benzamide
Alpelisib PI3Kα 0.005 4-Methyl substitution
SNS-032 CDK2/cycE, CDK7/9 0.095 Benzamide, 4,5-butylidene

Structure-Based Classification of Thiazole Derivatives

Thiazole derivatives are classified by substitution patterns that dictate their pharmacological profiles:

  • C-2 Substitutions : The 2-amino group is pivotal for kinase inhibition. In dasatinib, this group coordinates with ATP-binding sites, while its replacement with thiourea in analogues enhances cholinesterase affinity.
  • C-4 Substitutions : Lipophilic groups (e.g., 4-chlorophenyl) improve bioavailability. Compounds with 4-aryl substitutions exhibit enhanced anticancer activity due to hydrophobic interactions with target proteins like EGFR.
  • C-5 Substitutions : Benzamide or ester groups at this position influence solubility and metabolic stability. For example, replacing methyl with benzamide in KY-05009 increased selectivity for lung adenocarcinoma cells.

This structural modularity enables precise tuning of electronic, steric, and solubility properties, making thiazole derivatives indispensable in rational drug design.

Properties

IUPAC Name

N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-8-6-10(7-9-12)13-15(22-16(18)19-13)20-14(21)11-4-2-1-3-5-11/h1-9H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSVKOKOKICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst, such as iodine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Halogen vs. Alkoxy Substituents
  • (2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)(phenyl)methanone (): Key difference: The 4-chlorophenyl in the target compound is replaced with 4-methoxyphenyl, and the benzamide is replaced with a ketone. The ketone moiety lacks the hydrogen-bonding capability of the benzamide .
  • N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., compound 9c in ):

    • Key difference : Bromine (larger halogen) replaces chlorine, and the acetamide linker is used instead of benzamide.
    • Impact : Bromine’s larger atomic radius may alter steric interactions in target binding. Acetamide’s shorter chain could reduce π-π stacking compared to benzamide .
Nitro and Trifluoromethyl Modifications
  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Key difference: A nitro group is introduced at position 2 of the benzamide.
  • N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide ():

    • Key difference : A trifluoromethyl group replaces the chloro substituent, and an imidazo-thiazole scaffold is used.
    • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the fused imidazo-thiazole system may improve binding affinity in kinase targets .

Core Scaffold Modifications

Thiazole vs. Pyrimidine Hybrids
  • N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines (): Key difference: A pyrimidine-thiazole hybrid replaces the benzamide-thiazole structure.
Thiadiazole Derivatives
  • N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Key difference: A thiadiazole core replaces thiazole, and a sulfamoyl group is added.

Physicochemical and Pharmacokinetic Properties

Compound Substituents/Modifications Molecular Weight Key Properties Reference
Target Compound 4-Chlorophenyl, benzamide 329.80 High lipophilicity (>95% purity)
(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)(phenyl)methanone 4-Methoxyphenyl, ketone 324.38 Increased solubility, reduced electrophilicity
9c () 4-Bromophenyl, acetamide ~450 (estimated) Enhanced steric effects
5-Chloro-...-2-nitrobenzamide () Nitro group, methoxy-methylphenyl 437.90 High reactivity, potential toxicity
Imidazo-thiazole derivative () Trifluoromethyl, imidazo-thiazole 437.90 Improved metabolic stability

Biological Activity

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with an amino group and a 4-chlorophenyl moiety, linked to a benzamide structure. The synthesis typically involves the reaction of 2-amino-4-(4-chloro-phenyl)thiazole with various acylating agents to yield the benzamide derivative.

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been shown to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines, indicating significant antitumor activity .

CompoundCell LineIC50 (µM)
This compoundA-431<1.0
This compoundJurkat<1.0

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicated that derivatives of thiazoles showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Some derivatives exhibited protective effects comparable to standard anticonvulsants like sodium valproate .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring increases cytotoxicity and antimicrobial efficacy.
  • Amino Group : Contributes to solubility and interaction with biological targets.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazole derivatives reported that compounds with similar structural motifs exhibited significant growth inhibition in various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Screening : In a comparative study, thiazole derivatives were tested against multiple bacterial strains, showing that modifications in the phenyl ring significantly impacted their antimicrobial activity, with some compounds outperforming traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide, and how are intermediates characterized?

  • Methodological Answer: The compound is synthesized via multi-step reactions, often starting with Hantzsch thiazole synthesis to form the thiazole core. Key steps include:
  • Thiazole Ring Formation: React α-halo ketones (e.g., 4-chlorophenyl derivatives) with thiourea in ethanol under reflux .
  • Benzamide Coupling: Introduce the benzamide group via nucleophilic substitution or amidation reactions, using catalysts like DCC (dicyclohexylcarbodiimide) for efficiency .
  • Characterization: Validate intermediates using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity. IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer: Structural elucidation combines:
  • Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (thiazole C-2 at ~165 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.05) .
  • X-ray Crystallography: Resolves bond angles and planarity of the thiazole-benzamide system, critical for understanding π-π stacking interactions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:
  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values compared to doxorubicin .
  • Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl substituents) influence bioactivity and solubility?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:
  • Chlorophenyl Group: Enhances lipophilicity (logP increased by ~0.5) and target binding (e.g., hydrophobic pockets in kinases) but reduces aqueous solubility .
  • Amino Group at C-2: Critical for hydrogen bonding with biological targets (e.g., ATP-binding sites). Methyl substitution here diminishes activity (IC₅₀ increases 3-fold) .
  • Benzamide Variants: Para-methoxy substitution improves metabolic stability in hepatic microsome assays .

Q. What mechanistic insights exist for its interaction with biological targets, and how are these validated?

  • Methodological Answer: Mechanistic studies employ:
  • Molecular Docking: AutoDock Vina simulates binding to EGFR (PDB: 1M17), showing the thiazole NH₂ forms hydrogen bonds with Lys721 .
  • Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., inhibition of VEGFR2 at 10 nM) .
  • Western Blotting: Confirms downstream pathway modulation (e.g., reduced phosphorylated ERK in treated cancer cells) .

Q. How can computational tools resolve contradictions in experimental data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer: Address discrepancies via:
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) using Multiwfn to identify electron-deficient regions affecting reactivity .
  • Molecular Dynamics (MD): Simulate compound-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å validates docking poses) .
  • Meta-Analysis: Normalize IC₅₀ data using cell-line-specific controls (e.g., HepG2 vs. HEK293) to account for assay variability .

Q. What strategies optimize regioselectivity in thiazole ring functionalization?

  • Methodological Answer: Regioselective synthesis requires:
  • Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate thiazole C-5, followed by electrophilic quenching (e.g., benzoyl chloride) .
  • Protecting Groups: Temporarily block the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during benzamide coupling .
  • Microwave-Assisted Synthesis: Reduces reaction time (from 12 h to 30 min) and improves yield (85% vs. 60% conventional) .

Q. How is the compound’s toxicity profile evaluated in preclinical models?

  • Methodological Answer: Toxicity assessment includes:
  • In Vitro Cytotoxicity: Compare IC₅₀ values between cancer and normal cells (e.g., LO2 hepatocytes) to determine selectivity indices (>10-fold preferred) .
  • Ames Test: Assess mutagenicity using Salmonella strains TA98/TA100, with metabolic activation via S9 liver extract .
  • In Vivo Acute Toxicity: Administer escalating doses (10–100 mg/kg) in murine models, monitoring ALT/AST levels for hepatotoxicity .

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